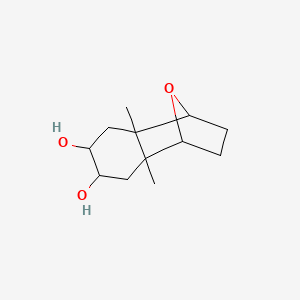
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexanol, featuring an ethynyl group and a 1-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes. For example, the acetylation of cyclohexanol derivatives in the presence of a catalytic amount of ruthenium chloride at room temperature has been reported . This method offers a scalable and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs with potential therapeutic effects.
Catalysis: It acts as a catalyst inhibitor in silicone release coatings.
Polymer Chemistry: The compound is involved in the polymerization processes to form poly(ECHO) with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as Cathepsin B, by forming stable complexes with the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-1-cyclohexanol: A closely related compound with similar chemical properties and applications.
Cyclohexanol, 2-(1-methylpropyl)-: Another derivative of cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
37172-89-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-butan-2-yl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-10(3)11-8-6-7-9-12(11,13)5-2/h2,10-11,13H,4,6-9H2,1,3H3 |
InChI Key |
NETONJQRBNZZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B13834749.png)
